REACTION_SMILES
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[Br:1][CH2:2][c:3]1[cH:4][c:5]2[n:6][c:7]([Cl:18])[n:8][c:9]([N:12]3[CH2:13][CH2:14][O:15][CH2:16][CH2:17]3)[c:10]2[s:11]1.[K+:19].[K+:20].[O-:21][C:22]([O-:23])=[O:24].[O:25]=[C:26]1[NH:27][C:28](=[O:29])[c:30]2[cH:31][cH:32][cH:33][cH:34][c:35]21.[O:36]=[CH:37][N:38]([CH3:39])[CH3:40]>>[CH2:2]([c:3]1[cH:4][c:5]2[n:6][c:7]([Cl:18])[n:8][c:9]([N:12]3[CH2:13][CH2:14][O:15][CH2:16][CH2:17]3)[c:10]2[s:11]1)[N:27]1[C:26](=[O:25])[c:35]2[c:30]([cH:31][cH:32][cH:33][cH:34]2)[C:28]1=[O:29]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1nc(N2CCOCC2)c2sc(CBr)cc2n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1NC(=O)c2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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O=C1c2ccccc2C(=O)N1Cc1cc2nc(Cl)nc(N3CCOCC3)c2s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |